molecular formula C11H16O2 B185874 1-(2,2-Dimethoxyethyl)-3-methylbenzene CAS No. 134769-80-5

1-(2,2-Dimethoxyethyl)-3-methylbenzene

Cat. No.: B185874
CAS No.: 134769-80-5
M. Wt: 180.24 g/mol
InChI Key: YUQCSJRITDBZLT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a 2,2-dimethoxyethyl group and a methyl group

Preparation Methods

The synthesis of 1-(2,2-Dimethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the 2,2-dimethoxyethyl group. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(2,2-Dimethoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts under controlled temperatures and pressures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-3-methylbenzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethoxyethyl)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the 2,2-dimethoxyethyl and methyl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1-(2,2-Dimethoxyethyl)-3-methylbenzene can be compared with similar compounds such as:

    1-(2,2-Dimethoxyethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.

    3-Methylbenzyl alcohol: Contains a hydroxyl group instead of the 2,2-dimethoxyethyl group, leading to different chemical properties and uses.

    1-(2,2-Dimethoxyethyl)-4-methylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-5-4-6-10(7-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCSJRITDBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564368
Record name 1-(2,2-Dimethoxyethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134769-80-5
Record name 1-(2,2-Dimethoxyethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134769-80-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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